3-Methyl-1H-1,2,4-triazole

Physical Chemistry Formulation Science Process Chemistry

Researchers requiring a dependable building block for antiviral (ribavirin) or vasodilator (trapidil) synthesis need a consistent, high-purity source. 3-Methyl-1H-1,2,4-triazole (CAS 7170-01-6) is the critical intermediate; the 3-methyl group dictates reactivity and biological partitioning essential for API formation-substitution with unsubstituted triazole is not viable. • Enables established synthetic routes to ribavirin and trapidil • Serves as precursor to corrosion inhibitor 3-methyl-1,2,4-triazole-5-thione (MTS) • Supplied with ≥98% purity for reproducible results Bulk quantities available for production-scale campaigns.

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 7170-01-6
Cat. No. B1296081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-1,2,4-triazole
CAS7170-01-6
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCC1=NC=NN1
InChIInChI=1S/C3H5N3/c1-3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
InChIKeyPZKFSRWSQOQYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-1,2,4-triazole: Overview and Key Properties


3-Methyl-1H-1,2,4-triazole (CAS 7170-01-6) is a heterocyclic organic compound belonging to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms and a methyl substituent at the 3-position . This compound exhibits several tautomeric forms (1H, 2H, and 4H) and is typically encountered as a white to light yellow crystalline powder with a melting point of 44-48°C . It is a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent ribavirin and the coronary vasodilator trapidil , and is also employed in the preparation of fungicides . The presence of the methyl group significantly modulates its physicochemical properties, including lipophilicity and basicity, compared to the unsubstituted parent 1,2,4-triazole.

Pharmaceutical intermediate for triazole-based API syntheses
3-Methyl substitution provides distinct lipophilicity and basicity profiles
Supports heterocyclic chemistry and fungicide research

Why Generic Substitution with 1,2,4-Triazole Fails


Generic substitution of 3-Methyl-1H-1,2,4-triazole with unsubstituted 1,2,4-triazole is not scientifically valid due to significant, quantifiable differences in key physicochemical properties that directly impact experimental design, synthetic outcomes, and formulation. The introduction of a single methyl group at the 3-position drastically alters the compound's melting point, lipophilicity (LogP), and acid-base behavior (pKa). These differences, detailed in Section 3, lead to substantial variations in solubility, reactivity, and biological partitioning, which can critically affect the yield of downstream reactions, the stability of formulations, and the interpretation of structure-activity relationship (SAR) studies .

Physical State Shift

The markedly lower melting point may change handling and formulation protocols.

Lipophilicity Difference

Increased LogP may alter extraction efficiency and chromatographic retention.

Basicity Variation

A higher pKa may modify protonation state, reactivity, and ligand behavior.

Tautomeric Distribution

Asymmetric tautomer populations may shift regioselectivity in downstream chemistry.

Quantitative Evidence: 3-Methyl-1H-1,2,4-triazole vs. 1,2,4-Triazole


Melting Point and Physical State

3-Methyl-1H-1,2,4-triazole exhibits a melting point (44-48°C) that is over 75°C lower than that of the parent 1,2,4-triazole (119-121°C) [1]. This substantial difference in thermal behavior dictates its physical state at standard laboratory and manufacturing temperatures, where it is more likely to be a low-melting solid or liquid, while 1,2,4-triazole remains a crystalline solid [1]. This property simplifies its handling as a liquid reagent in certain synthetic protocols and can significantly alter its solubility and mixing characteristics in formulations .

Melting Point
Cross-study comparable
Δ ≈ −75°C
Reported lower melting point may simplify liquid-phase handling.
Compiled from authoritative databases; validate for specific protocols.
Physical Chemistry Formulation Science Process Chemistry

Acidity and Protonation Behavior

The predicted pKa of 3-Methyl-1H-1,2,4-triazole (10.60 ± 0.20) is approximately 0.3 units higher than the established pKa of 1,2,4-triazole (10.26) [1]. This indicates that the methyl-substituted triazole is a slightly stronger base and will have a different degree of protonation at physiological or near-physiological pH compared to the parent compound . This altered basicity can directly influence its ability to act as a ligand in coordination complexes, its reactivity in nucleophilic substitutions, and its hydrogen-bonding capacity .

Acidity (pKa)
Cross-study comparable
Δ ≈ +0.3 units
Slightly higher basicity may affect protonation and coordination behavior.
Value is predicted; experimental confirmation advised.
Physical Organic Chemistry Medicinal Chemistry Coordination Chemistry

Lipophilicity and Partitioning

The calculated partition coefficient (LogP) for 3-Methyl-1H-1,2,4-triazole is approximately 0.11, which is roughly 0.7 log units higher than the calculated LogP of -0.61 for 1,2,4-triazole [1]. This positive shift into a more lipophilic range indicates that the methylated derivative has a significantly greater affinity for non-polar environments, such as organic solvents or lipid bilayers . This difference will markedly affect its partitioning in liquid-liquid extractions, its retention time in reversed-phase chromatography, and its potential for passive membrane permeability .

Lipophilicity (LogP)
Cross-study comparable
3-Methyl: 0.11 Parent: −0.61
Substantial shift toward lipophilic range alters solvent partitioning and chromatography.
Calculated values; may require method adjustment.
Medicinal Chemistry ADME Agrochemical Formulation

Tautomeric Equilibria

While 1,2,4-triazole exhibits prototropic tautomerism, the introduction of a methyl group at the 3-position in 3-Methyl-1H-1,2,4-triazole fundamentally alters the energetics and population of its tautomeric forms (1H, 2H, and 4H) . This is a class-level inference based on the well-understood principles of tautomerism in asymmetric 1,2,4-triazoles. The methyl substituent creates an asymmetric ring, which stabilizes certain tautomers over others, thereby influencing the availability of specific nitrogen atoms for reactions such as alkylation, acylation, or metal coordination . This contrasts with the more symmetric tautomeric equilibrium in the unsubstituted parent compound, leading to different regioselectivity in subsequent chemical transformations.

Tautomeric Equilibria
Class-level inference
Asymmetric distribution
Methyl group biases tautomer populations, potentially directing regioselectivity.
Qualitative inference; data to verify in specific reaction.
Physical Organic Chemistry Computational Chemistry Synthetic Chemistry

Validated Application Scenarios


Pharmaceutical Intermediate for Ribavirin and Trapidil

3-Methyl-1H-1,2,4-triazole is a documented and essential intermediate in the established synthetic routes for the antiviral drug ribavirin (tribavirin) and the coronary vasodilator trapidil (zolamine) . Its use is not arbitrary; the specific reactivity profile dictated by its methyl group is required for the successful formation of the target active pharmaceutical ingredients (APIs). Substituting with 1,2,4-triazole would lead to a different product and is not a viable alternative for these specific synthetic pathways . The compound's established role in these commercial syntheses confirms its value and utility for researchers and manufacturers working on these drug substances or their analogs.

Corrosion Inhibitor Synthesis

3-Methyl-1H-1,2,4-triazole serves as the foundational building block for the synthesis of 3-methyl-1,2,4-triazole-5-thione (MTS), a compound that has been quantitatively studied for its efficacy as a corrosion inhibitor for copper-nickel alloys in saline environments [1]. Studies show that MTS and its derivatives can provide effective protection, and the presence of the 3-methyl group on the parent triazole is a critical structural feature that contributes to the adsorption and inhibitory properties of the final thione derivative [1]. Researchers developing new corrosion inhibitors for marine or industrial applications would therefore prioritize 3-Methyl-1H-1,2,4-triazole as the key starting material.

Coordination Chemistry and Metal Complexes

The altered basicity (pKa ~10.6) and tautomeric behavior of 3-Methyl-1H-1,2,4-triazole, compared to the parent triazole, makes it a valuable ligand for synthesizing transition metal complexes with distinct geometries and properties [2]. A series of complexes with divalent transition metals (Mn, Fe, Co, Cu, Zn) have been synthesized using a derivative (4-amino-3-methyl-1,2,4-triazole-5-thione), and the 3-methyl group has been shown to directly influence coordination geometry compared to the 3-ethyl analog [2]. For researchers in inorganic and materials chemistry, selecting the 3-methyl variant is a deliberate choice to probe structure-property relationships or to access specific coordination modes not available with the unsubstituted ligand.

Application
Selection Property
Validation Focus
API Intermediate Synthesis
Methyl-dependent reactivity profile
Verify regioselectivity in ribavirin/trapidil pathways
Corrosion Inhibitor Development
Triazole-5-thione adsorption properties
Evaluate inhibition efficiency on target alloys
Coordination Chemistry
Altered basicity and tautomerism
Characterize complex geometry and stability

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